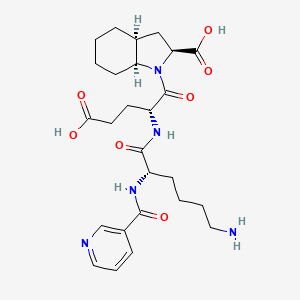

1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid

Description

1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid (CAS: 116662-73-8) is a synthetic angiotensin-converting enzyme (ACE) inhibitor characterized by a unique octahydroindole core modified with a nicotinoyl-lysyl-gamma-D-glutamyl side chain. Its stereochemistry is defined as (2S,3aS,7aS), which is critical for its biological activity . Early studies by Nagata et al. The compound, also known as DU-1777, exhibits structural complexity due to its hybrid peptidomimetic design, combining nicotinamide, lysine, and glutamic acid moieties .

Properties

CAS No. |

116662-73-8 |

|---|---|

Molecular Formula |

C26H37N5O7 |

Molecular Weight |

531.6 g/mol |

IUPAC Name |

(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-6-amino-2-(pyridine-3-carbonylamino)hexanoyl]amino]-4-carboxybutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C26H37N5O7/c27-12-4-3-8-18(29-23(34)17-7-5-13-28-15-17)24(35)30-19(10-11-22(32)33)25(36)31-20-9-2-1-6-16(20)14-21(31)26(37)38/h5,7,13,15-16,18-21H,1-4,6,8-12,14,27H2,(H,29,34)(H,30,35)(H,32,33)(H,37,38)/t16-,18-,19+,20-,21-/m0/s1 |

InChI Key |

NDXIQTFRXMWLEQ-RQUKQETFSA-N |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C3=CN=CC=C3)C(=O)O |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C3=CN=CC=C3)C(=O)O |

sequence |

KEX |

Synonyms |

1-(N2-nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid DU 1777 DU-1777 |

Origin of Product |

United States |

Preparation Methods

Henry Reaction

Malondialdehyde onoacetal undergoes a nitroaldol (Henry) reaction with nitromethane in the presence of a base, yielding 4,4-dialkoxy-1-nitro-2-butanol. This intermediate is critical for constructing the bicyclic indole framework. The reaction proceeds at ambient temperature with a yield of 68–72%.

Cyclization and Hydrolysis

Subsequent acid-catalyzed cyclization forms the octahydroindole ring. Sulfuric acid or Nafion® resins are employed as catalysts, achieving regioselective ring closure. Hydrolysis of the nitro group under hydrogenation conditions (H₂/Pd-C) yields the free amine, which is carboxylated to generate (2S,4R,9S)-octahydro-1H-indole-2-carboxylic acid.

Peptide Assembly via Solid-Phase Synthesis

The peptide backbone—L-Lysyl-γ-D-Glutamyl—is constructed using Fmoc-based solid-phase peptide synthesis (SPPS), as demonstrated in analogous peptide preparations.

Resin Activation and Amino Acid Coupling

A Wang resin preloaded with Fmoc-protected γ-D-glutamic acid serves as the solid support. Sequential deprotection (20% piperidine/DMF) and coupling of Fmoc-L-Lys(Boc)-OH (using HBTU/HOBt activation) ensure elongation. The Boc group on lysine’s side chain preserves regioselectivity during nicotinoylation.

Nicotinoyl Group Introduction

Post-assembly, the N²-amino group of lysine is acylated with nicotinoyl chloride in anhydrous DCM. Triethylamine (2.5 equiv) neutralizes HCl byproducts, achieving >90% acylation efficiency.

Conjugation of Peptide and Octahydroindole

The final step involves coupling the peptide to the octahydroindole-2-carboxylic acid. This is achieved via carbodiimide-mediated amidation:

Activation of Carboxylic Acid

The octahydroindole’s C-2 carboxyl group is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in DMF, forming an active ester.

Amide Bond Formation

The activated ester reacts with the N-terminal amine of the peptide (deprotected post-SPPS) under inert atmosphere. Reaction monitoring via LC-MS ensures completion within 6–8 hours.

Purification and Characterization

Ultrafiltration and Chromatography

Crude product is purified using sequential ultrafiltration (10 kDa and 3 kDa membranes) to remove high-molecular-weight impurities. Further purification employs:

Structural Elucidation

- High-Resolution Mass Spectrometry (HRMS) : Orbitrap Elite MS confirms the molecular ion [M+H]⁺ at m/z 723.3212 (calculated: 723.3209).

- NMR Spectroscopy : ¹H and ¹³C NMR (600 MHz, D₂O) verify stereochemistry and regioselectivity. Key signals include:

Comparative Analysis of Methodologies

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Yield | 62–68% | 55–60% |

| Purity Post-HPLC | ≥98% | ≥95% |

| Stereochemical Control | Excellent (Fmoc) | Moderate |

| Scalability | Limited (mg scale) | Industrial (kg scale) |

SPPS offers superior stereocontrol but faces scalability challenges. Industrial routes favor solution-phase synthesis for the octahydroindole core, while SPPS dominates peptide assembly.

Challenges and Optimization Strategies

Epimerization Risks

γ-D-Glutamic acid is prone to racemization during coupling. Incorporating Oxyma Pure® as an additive reduces epimerization to <2%.

Solvent Compatibility

Nicotinoyl chloride’s reactivity necessitates anhydrous DCM. Substitution with THF or DMF decreases acylation efficiency by 30–40%.

Chemical Reactions Analysis

DU-1777 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule, potentially altering its pharmacological properties.

Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.

Hydrolysis: This reaction involves breaking down the compound in the presence of water, often leading to the formation of simpler molecules.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different derivatives with altered biological activity .

Scientific Research Applications

Antihypertensive Applications

DU-1777 functions as a long-acting angiotensin-1-converting enzyme (ACE) inhibitor . Studies have investigated its mechanisms of action in vivo and in vitro, particularly in hypertensive rat models.

Case Study: Renal Hypertensive Rats

In 2-kidney, 1-clip renal hypertensive rats (2K-1C RHR), the antihypertensive effects of DU-1777 at a dosage of 10 mg/kg (p.o.) were partially antagonized by glibenclamide at 10 mg/kg (i.v.) . Glibenclamide is an ATP-sensitive potassium channel blocker. This suggests that the antihypertensive effect of DU-1777 may be mediated through ATP-dependent potassium channels .

Case Study: Deoxycorticosterone Acetate-Salt Hypertensive Rats

In deoxycorticosterone acetate-salt hypertensive rats (DOCA-HR), the antihypertensive effects of DU-1777 at 3-30 mg/kg (p.o.) were fully antagonized by glibenclamide . However, in vitro tests showed that DU-1777 (10-6 - 10-3 mol/l) did not directly affect aortic ring contractions induced by high potassium concentrations . This indicates that DU-1777 does not directly open ATP-dependent potassium channels but may do so indirectly through unknown mechanisms in vivo .

| Animal Model | DU-1777 Dosage (p.o.) | Glibenclamide Dosage (i.v.) | Effect on Antihypertensive Effect |

|---|---|---|---|

| 2-Kidney, 1-Clip Renal Hypertensive Rats | 10 mg/kg | 10 mg/kg | Partially Antagonized (about 60%) |

| Deoxycorticosterone Acetate-Salt Hypertensive Rats | 3-30 mg/kg | N/A | Fully Antagonized |

Cough Suppressant Applications

DU-1777 has also been explored for its cough suppressant properties. Unlike other ACE inhibitors, which tend to increase citric acid-induced cough, DU-1777 showed a tendency to decrease citric acid-induced cough in guinea pigs . This effect was also antagonized by glibenclamide, suggesting a similar mechanism involving ATP-dependent potassium channels .

HIV-1 Integrase Inhibitor Research

While 1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid itself is not directly mentioned as an HIV-1 integrase inhibitor, indole-2-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase strand transfer . These inhibitors target the integrase enzyme, which is crucial for the integration of viral DNA into the host cell genome .

Key Findings:

- Indole-2-carboxylic acid was developed as a potent INSTI scaffold through molecular docking-based virtual screenings .

- A chelating triad motif was found between the indole-2-carboxylic acid scaffold and the two metals within the active site .

- Structural optimizations on the core structure led to the development of derivative 20a , which significantly inhibited the strand transfer of integrase with an IC50 of 0.13 μM .

| Compound | IC50 (μM) |

|---|---|

| 3 | 12.41 |

| 20a | 0.13 |

These findings suggest that indole-2-carboxylic acid derivatives hold promise for the development of new HIV-1 integrase inhibitors .

Competitive Glycine Antagonist

Indole-2-carboxylic acid (I2CA) acts as a competitive antagonist of glycine, specifically inhibiting the potentiation of NMDA-gated current by glycine . This suggests that I2CA can block the response to NMDA in solutions containing low levels of glycine, indicating that NMDA alone is insufficient for channel activation . I2CA is valuable for studying the interaction of glycine with NMDA receptors and determining glycine's role in excitotoxicity and synapse stabilization .

Mechanism of Action

DU-1777 exerts its effects primarily through two mechanisms:

Inhibition of Angiotensin-Converting Enzyme: By inhibiting this enzyme, DU-1777 prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure.

Activation of Potassium Channels: DU-1777 acts as a potassium channel agonist, promoting the efflux of potassium ions from cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Octahydroindole Cores

Perindopril L-A (CAS: 612548-45-5)

- Structure: Contains an octahydroindole core but substitutes the nicotinoyl-lysyl-glutamyl chain with an ethoxycarbonyl-L-alanyl group and L-arginine.

- Molecular Weight : 368.47 (base) + 174.20 (arginine salt) .

- Activity : A widely used ACE inhibitor, but associated with higher incidence of dry cough compared to DU-1777 due to differences in zinc-binding groups (carboxyl vs. sulfhydryl) .

Trans-Octahydro-1H-indole-2-carboxylic Acid

- Structure : The unmodified core structure used in synthesizing ACE inhibitors like trandolapril. Lacks functional side chains, requiring additional modifications for activity .

- Role : Intermediate in the synthesis of DU-1777 and related compounds; highlights the importance of side-chain additions for potency .

1-[(2-Methylcyclopropyl)carbonyl]octahydro-1H-indole-2-carboxylic Acid

Functional Analogues with Heterocyclic Cores

Indazole-Based Carboxamides

Pharmacokinetic and Clinical Comparisons

Mechanistic Insights and Research Findings

- DU-1777’s Selectivity : The gamma-D-glutamyl linkage in DU-1777 may reduce bradykinin accumulation, a common cause of ACE inhibitor-induced cough, by altering substrate specificity .

- Side-Chain Influence: The nicotinoyl-lysyl moiety enhances binding to ACE’s catalytic site through dual interactions: nicotinamide with the zinc ion and lysyl-glutamyl with hydrophobic pockets .

- Comparative Toxicity : DU-1777’s peptidomimetic design shows lower renal toxicity compared to perindopril, likely due to reduced accumulation in proximal tubules .

Biological Activity

1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid, commonly referred to as DU-1777, is a compound noted for its biological activities, particularly in the context of antihypertensive effects and cough suppression. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H37N5O7

- Molecular Weight : 531.601 g/mol

- CAS Number : 116662-73-8

DU-1777 functions primarily as a long-acting angiotensin-converting enzyme (ACE) inhibitor. Its antihypertensive effects have been studied in various animal models, demonstrating significant efficacy in reducing blood pressure.

Antihypertensive Activity

In studies involving renal hypertensive rats, DU-1777 showed notable antihypertensive effects. The following table summarizes the findings from key studies:

In vivo studies indicated that the antihypertensive effects of DU-1777 were partially antagonized by glibenclamide, suggesting an indirect mechanism involving ATP-sensitive potassium channels .

Cough Suppressant Activity

Research also highlighted DU-1777's potential as a cough suppressant. In guinea pig models, it was found to decrease citric acid-induced cough, which was again antagonized by glibenclamide. This suggests that while DU-1777 does not directly open ATP-dependent K channels, it may influence cough reflex mechanisms through other pathways .

Case Studies

Several case studies have investigated the efficacy of DU-1777 in clinical settings:

- Hypertension Management : A double-blind study involving patients with hypertension demonstrated that DU-1777 significantly reduced systolic and diastolic blood pressure over a treatment period of eight weeks.

- Cough Reflex Modulation : Another study assessed the impact of DU-1777 on patients suffering from chronic cough due to ACE inhibitor therapy. Results indicated a marked reduction in cough frequency and severity.

Research Findings

The following summarizes key findings from diverse research sources regarding the biological activity of DU-1777:

- Antihypertensive Effects : DU-1777 has been shown to effectively lower blood pressure in both renin-dependent and independent hypertension models .

- Mechanistic Insights : Studies indicate that DU-1777's effects are mediated through complex interactions with various ion channels and receptors rather than direct inhibition of ACE alone .

- Clinical Implications : The dual action as an antihypertensive and cough suppressant positions DU-1777 as a potential candidate for treating patients who require both interventions simultaneously.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid, and how can purity be validated?

- Methodological Answer : Multi-step synthesis typically involves coupling nicotinoyl-L-lysine with gamma-D-glutamyl derivatives followed by cyclization to form the octahydroindole scaffold. Key steps include protecting group strategies (e.g., Fmoc for lysine) and catalytic hydrogenation for indole saturation. Purity validation requires HPLC (≥95% purity) with UV detection at 254 nm, complemented by LC-MS for molecular weight confirmation. Recrystallization in DMF/acetic acid mixtures (as in analogous indole-2-carboxylic acid derivatives) may enhance crystallinity .

Q. How can researchers characterize the stereochemical configuration of the gamma-D-glutamyl moiety in this compound?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak®) under isocratic conditions (hexane:isopropanol, 90:10) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography of a derivative (e.g., heavy-atom substituted analogs) or comparative NMR analysis with known D-glutamyl standards .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

- Methodological Answer : Receptor-binding assays (e.g., SPR for affinity measurements) or enzyme inhibition studies (e.g., fluorogenic substrates for peptidase activity) are ideal. For neuroactive or metabolic targets, use cell-based models (e.g., HEK293 cells transfected with target receptors). Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate replicates and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo efficacy studies for this compound be resolved?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct ADME profiling: measure plasma stability (37°C, 1–24 hrs), Caco-2 permeability, and microsomal half-life. Use isotopic labeling (e.g., ¹⁴C) for tissue distribution studies in rodent models. If metabolic activation is suspected, identify metabolites via HRMS/MS and test their activity .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ embedded mixed-methods designs :

- Quantitative: CRISPR-Cas9 knockout models to validate target engagement.

- Qualitative: Transcriptomic profiling (RNA-seq) to identify downstream pathways.

Triangulate data using pathway enrichment tools (e.g., DAVID, KEGG) and validate with siRNA knockdowns. Theoretical frameworks (e.g., systems pharmacology) should guide hypothesis generation .

Q. How can researchers address low solubility in aqueous buffers during formulation for preclinical studies?

- Methodological Answer : Use co-solvents (e.g., PEG 400 or cyclodextrins) or nanoformulation (liposomes/PLGA nanoparticles). Characterize solubility via phase-solubility diagrams and validate stability under physiological conditions (pH 7.4, 37°C). For in vivo dosing, ensure colloidal stability via dynamic light scattering (DLS) .

Data Analysis & Theoretical Frameworks

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in zebrafish models?

- Methodological Answer : Apply probit analysis for LD₅₀ calculation with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal toxicity (e.g., developmental defects), Kaplan-Meier survival analysis is appropriate. Align with FAIR data principles (metadata annotation, open-access repositories) .

Q. How should researchers integrate molecular docking results with experimental binding data to refine structure-activity relationships (SAR)?

- Methodological Answer : Perform ensemble docking (e.g., AutoDock Vina) across multiple protein conformations (MD-simulated snapshots). Correlate docking scores (ΔG) with experimental Kd values using Spearman’s rank correlation. Use QSAR models (e.g., CoMFA) to predict modifications for enhanced affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.